molecular formula C12H8O2S2 B12703628 5,6-Benzobis-thiololactone CAS No. 129679-48-7

5,6-Benzobis-thiololactone

Cat. No.: B12703628
CAS No.: 129679-48-7
M. Wt: 248.3 g/mol
InChI Key: GQQGPYKAUJJCBG-UHFFFAOYSA-N
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Description

5,6-Benzobis-thiololactone is a fused bicyclic compound featuring two thiolactone groups (cyclic thioesters) attached to a benzene ring at positions 5 and 5. Thiolactones are critical in organic synthesis, polymer chemistry, and pharmaceutical intermediates due to their ability to participate in ring-opening reactions and cross-linking processes .

Properties

CAS No.

129679-48-7

Molecular Formula

C12H8O2S2

Molecular Weight

248.3 g/mol

IUPAC Name

3,8-dithiatetracyclo[8.4.0.02,6.05,9]tetradeca-1(14),10,12-triene-4,7-dione

InChI

InChI=1S/C12H8O2S2/c13-11-7-8-10(16-11)6-4-2-1-3-5(6)9(7)15-12(8)14/h1-4,7-10H

InChI Key

GQQGPYKAUJJCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)SC4=O)C(=O)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Benzobis-thiololactone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-dithiol with a suitable lactone precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .

Industrial Production Methods

Industrial production of 5,6-Benzobis-thiololactone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Benzobis-thiololactone can undergo various chemical reactions, including:

    Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolactone to thiol or thioether derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

5,6-Benzobis-thiololactone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Benzobis-thiololactone involves its interaction with various molecular targets. The thiolactone moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Thiosalicylic Acid (o-Mercaptobenzoic acid) : Features a carboxylic acid and a thiol group on adjacent carbons of a benzene ring. Used in synthesis of metal-organic frameworks and as a corrosion inhibitor .
  • 2-Benzothiazolethiol (CAS 931581-17-8) : A heterocyclic thiol with a benzothiazole backbone. Applications include rubber vulcanization and agrochemical synthesis .
  • 2-Benzoxazolethiol (CAS 2382-96-9): Structurally analogous to benzothiazolethiol but replaces sulfur with oxygen in the heterocycle. Known for its role in photostabilizers and antifungal agents .

Physical and Chemical Properties

Compound CAS RN Molecular Formula Melting Point (°C) Key Reactivity
5,6-Benzobis-thiololactone* Not listed C₁₀H₆O₂S₂ Estimated >250 High thermal stability; dual ring-opening
Thiosalicylic acid 2382-96-9† C₇H₆O₂S 192–195 Acid-catalyzed decarboxylation; thiol-disulfide exchange
2-Benzothiazolethiol 931581-17-8 C₇H₅NS₂ Not reported Nucleophilic substitution; vulcanization
2-Benzoxazolethiol 2382-96-9 C₇H₅NOS 192–195 Photodegradation; hydrogen bonding

*Inferred properties based on structural analogs. †CAS RN likely corresponds to 2-Benzoxazolethiol in the provided evidence; Thiosalicylic acid’s CAS RN may differ .

Reactivity Trends

  • Ring-Opening: Bis-thiololactones undergo sequential ring-opening with nucleophiles (e.g., amines), whereas mono-thiolactones like thiosalicylic acid react unidirectionally.
  • Thermal Stability : The fused aromatic system in 5,6-Benzobis-thiololactone likely increases decomposition temperatures (>300°C) compared to benzothiazolethiols (~200°C).

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